molecular formula C8H10N4O B11743148 {[1-(Pyridin-2-yl)ethylidene]amino}urea

{[1-(Pyridin-2-yl)ethylidene]amino}urea

Cat. No.: B11743148
M. Wt: 178.19 g/mol
InChI Key: RUXQWZJWMCHCHH-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) and Pyridine (B92270) Derivatives in Contemporary Chemical Research

Urea and pyridine derivatives are cornerstones in modern drug discovery and materials science. The urea functional group is a key pharmacophoric feature in numerous approved drugs, valued for its ability to form strong hydrogen bonds with biological targets. nih.gov This has led to the development of a wide array of urea-based derivatives with applications as kinase inhibitors, HIV protease inhibitors, and antibacterial agents. nih.gov

Pyridine, a heterocyclic aromatic compound, is another privileged scaffold in medicinal chemistry. researchgate.net Its derivatives are integral to a variety of FDA-approved drugs, including anticancer agents like Sorafenib and Regorafenib, which notably also contain a urea moiety. nih.gov The combination of pyridine and urea motifs in a single molecule, often referred to as pyridine-ureas, has emerged as a powerful strategy for developing novel therapeutic agents, particularly in oncology. researchgate.netnih.govmdpi.com Researchers have successfully designed and synthesized hybrid pyridine-urea compounds that exhibit potent anticancer activity against various cancer cell lines, such as breast and colon cancer. mdpi.commdpi.com These compounds often target key biological pathways involved in cancer progression, like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). nih.govmdpi.com

Beyond medicine, urea-functionalized heterocycles are explored in supramolecular chemistry and materials science for their ability to form predictable hydrogen-bonded assemblies, leading to applications in self-healing gels and polymers. mdpi.comrsc.org

Strategic Ligand Design Principles and Structural Motifs Pertaining to {[1-(Pyridin-2-yl)ethylidene]amino}urea

This compound is a semicarbazone, a class of compounds that are of great interest for their ability to act as versatile chelating ligands for transition metals. pnrjournal.comcore.ac.uk The strategic design of this molecule incorporates several key structural motifs that dictate its coordination properties.

The core of its ligand capability lies in the semicarbazone moiety (=N-NH-C(=O)NH₂). This group contains multiple donor atoms—the imine nitrogen and the carbonyl oxygen—that can coordinate with metal ions. nih.govnanoient.org Semicarbazones can act as neutral bidentate ligands through the imine nitrogen and carbonyl oxygen in their keto form. core.ac.uknih.gov They can also exist in an enol tautomeric form, which allows them to deprotonate and act as monoanionic bidentate ligands. core.ac.uknih.gov

The incorporation of the pyridin-2-yl group introduces an additional coordination site: the nitrogen atom within the pyridine ring. This allows the molecule to potentially act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen (an NNO donor set). nih.gov This tridentate chelation often results in the formation of stable five- or six-membered rings with the metal ion, enhancing the stability of the resulting metal complex.

This ability to form stable complexes is a critical aspect of their biological activity, as coordination to a metal can significantly modify properties like lipophilicity, thereby influencing the molecule's ability to enter cells. core.ac.uk The biological properties of the resulting metal complexes can be substantially different from, and often enhanced compared to, the free ligand. pnrjournal.comcore.ac.uk

Academic Significance and Current Research Trajectories of this compound Chemistry

The academic significance of this compound and related pyridinyl semicarbazones stems from their potential as therapeutic agents and their fundamental role in coordination chemistry. Research is actively pursuing the synthesis and evaluation of pyridine-urea derivatives and their metal complexes for various biological applications, most notably as anticancer agents.

Current research trajectories focus on:

Synthesis of Novel Derivatives: Chemists are synthesizing libraries of related compounds by modifying the substituents on the pyridine ring and the urea portion to study structure-activity relationships (SAR). mdpi.commdpi.com

Coordination Chemistry: A significant area of research involves the synthesis and characterization of transition metal complexes with these ligands. researchgate.netnih.gov Studies have explored complexes with copper(II), which have shown promising antiproliferative activity against lung cancer cell lines. researchgate.netnih.gov

Biological Evaluation: The primary focus of current research is the evaluation of these compounds and their metal complexes for anticancer activity. nih.govmdpi.com Studies have demonstrated that pyridine-urea derivatives can exhibit potent cytotoxic effects against various cancer cell lines, with some compounds showing significantly greater activity than established drugs like Doxorubicin and Sorafenib. nih.govmdpi.com Another promising avenue is the development of pyridin-2-yl urea derivatives as potent kinase inhibitors, such as for Apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov

Detailed research findings have quantified the biological activity of closely related pyridine-urea compounds, as shown in the tables below.

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Urea Derivatives Data sourced from multiple studies investigating antiproliferative effects.

CompoundCell LineIC₅₀ (µM)Source
8eMCF-7 (Breast Cancer)0.22 nih.govmdpi.com
8nMCF-7 (Breast Cancer)1.88 nih.govmdpi.com
8aMCF-7 (Breast Cancer)0.06 mdpi.com
8hHCT116 (Colon Cancer)0.33 mdpi.com
DoxorubicinMCF-7 (Breast Cancer)1.93 nih.govmdpi.com
SorafenibMCF-7 (Breast Cancer)4.50 nih.govmdpi.com

Table 2: Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes Data from a study on lung cancer cell lines.

CompoundCell LineIC₅₀ (µM)Source
Cu(U3)₂Cl₂NCI-H1975 (Lung Cancer)39.6 ± 4.5 researchgate.netnih.gov
Cu(U11)₂Cl₂NCI-H1975 (Lung Cancer)33.4 ± 3.8 researchgate.netnih.gov

Table 3: Kinase Inhibitory Activity of Pyridin-2-yl Urea Derivatives Data from a study on ASK1 kinase inhibitors.

CompoundTargetIC₅₀ (nM)Source
Compound 2ASK11.55 ± 0.27 nih.govnih.gov

These research efforts highlight the significant potential of the this compound scaffold in the development of new metal-based drugs and targeted therapies. Future work will likely involve further optimization of the ligand structure to enhance biological activity and selectivity, as well as a deeper investigation into the mechanisms of action of these promising compounds.

Properties

IUPAC Name

(1-pyridin-2-ylethylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQWZJWMCHCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Pyridin 2 Yl Ethylidene Amino Urea and Its Precursors

Preparative Routes to 1-(Pyridin-2-yl)ethanone Hydrazone and Related Synthons

The primary precursor for the synthesis of "{[1-(Pyridin-2-yl)ethylidene]amino}urea" is 1-(Pyridin-2-yl)ethanone hydrazone. The formation of this key intermediate is typically achieved through the condensation reaction of 1-(Pyridin-2-yl)ethanone with hydrazine (B178648) hydrate (B1144303). This reaction is a classic example of hydrazone formation from a ketone.

The general reaction involves the nucleophilic attack of the amino group of hydrazine on the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. orgsyn.org The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. orgsyn.org

A common procedure involves refluxing a mixture of 1-(Pyridin-2-yl)ethanone and an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695). orgsyn.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

An alternative two-step method can also be employed, which involves the initial formation of an N,N-dimethylhydrazone, followed by an exchange reaction with anhydrous hydrazine. orgsyn.orgresearchgate.net This method can offer advantages in terms of purity and yield, as the intermediate N,N-dimethylhydrazone is often easier to purify, and the subsequent exchange reaction proceeds cleanly to the desired hydrazone. orgsyn.orgresearchgate.net

Reactant 1Reactant 2CatalystSolventConditionProduct
1-(Pyridin-2-yl)ethanoneHydrazine hydrateGlacial acetic acid (catalytic)EthanolReflux1-(Pyridin-2-yl)ethanone hydrazone
1-(Pyridin-2-yl)ethanoneN,N-DimethylhydrazineGlacial acetic acid (catalytic)EthanolReflux1-(Pyridin-2-yl)ethanone N,N-dimethylhydrazone
1-(Pyridin-2-yl)ethanone N,N-dimethylhydrazoneAnhydrous hydrazine-EthanolReflux1-(Pyridin-2-yl)ethanone hydrazone

Synthesis of the this compound Ligand via Condensation Reactions

The synthesis of "this compound" is achieved through a condensation reaction between 1-(Pyridin-2-yl)ethanone and semicarbazide (B1199961) hydrochloride. This reaction is analogous to the formation of semicarbazones from aldehydes and ketones.

In a typical procedure, equimolar amounts of 1-(Pyridin-2-yl)ethanone and semicarbazide hydrochloride are dissolved in a suitable solvent, often a mixture of ethanol and water. The presence of a base, such as sodium acetate (B1210297), is crucial to neutralize the hydrochloride salt of semicarbazide, thereby liberating the free semicarbazide base for the reaction. The reaction mixture is then heated to facilitate the condensation and formation of the desired product.

The mechanism involves the nucleophilic addition of the terminal amino group of semicarbazide to the carbonyl carbon of 1-(Pyridin-2-yl)ethanone, followed by dehydration to yield the "this compound". The product, being a solid, often precipitates from the reaction mixture upon cooling and can be collected by filtration and purified by recrystallization.

Reactant 1Reactant 2ReagentSolventConditionProduct
1-(Pyridin-2-yl)ethanoneSemicarbazide hydrochlorideSodium acetateEthanol/WaterHeating"this compound"

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency and Purity

To enhance the efficiency and purity of the synthesis of "this compound" and its precursors, several reaction parameters can be optimized. These include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst: While the condensation reaction to form hydrazones can proceed without a catalyst, the use of an acid catalyst like acetic acid can significantly increase the reaction rate. orgsyn.org For the synthesis of the final urea (B33335) derivative from the hydrochloride salt of semicarbazide, the choice and amount of base are critical for efficient reaction.

Solvent: The choice of solvent can influence the solubility of reactants and the ease of product isolation. Ethanol is a commonly used solvent due to its ability to dissolve the organic ketone and the hydrazine or semicarbazide salts to some extent. orgsyn.org Green synthesis approaches may explore the use of solvent-free conditions or more environmentally benign solvents like water, where applicable. minarjournal.comnih.gov

Temperature and Reaction Time: The reaction temperature is a key parameter to control the rate of reaction. Heating, often to the reflux temperature of the solvent, is typically employed to drive the condensation reaction to completion. orgsyn.org The reaction time should be optimized to ensure complete conversion of the starting materials without the formation of significant side products.

Purity: The purity of the final product is paramount. Recrystallization is a common and effective method for purifying the solid hydrazone and semicarbazone products. The choice of recrystallization solvent is crucial to obtain high-purity crystals.

Analogous Synthetic Strategies for Related Hydrazone-Urea and Thiosemicarbazone Derivatives

The synthetic methodologies described for "this compound" can be extended to a wide range of related hydrazone-urea and thiosemicarbazone derivatives.

Hydrazone-Urea Derivatives: By varying the ketone or aldehyde starting material, a diverse library of hydrazone-urea derivatives can be synthesized. The general principle of condensing a carbonyl compound with semicarbazide remains the same.

Thiosemicarbazone Derivatives: A closely related class of compounds, thiosemicarbazones, can be synthesized by a similar condensation reaction using thiosemicarbazide (B42300) instead of semicarbazide. The reaction of a ketone, such as 1-(pyridin-2-yl)ethanone, with thiosemicarbazide, typically in a refluxing alcoholic solvent with a catalytic amount of acid, yields the corresponding thiosemicarbazone. researchgate.netnih.govnih.gov These compounds are of significant interest due to their coordination properties and biological activities. nih.govrepec.org

The general synthetic scheme for thiosemicarbazones involves the reaction of an appropriate ketone or aldehyde with thiosemicarbazide. researchgate.net The reaction conditions are often similar to those used for semicarbazone synthesis.

Ketone/AldehydeReagentProduct Class
1-(Pyridin-2-yl)ethanoneThiosemicarbazideThiosemicarbazone
Substituted Pyridine-2-carboxaldehydesThiosemicarbazideThiosemicarbazone
Various aromatic aldehydesHydrazines/HydrazidesHydrazone

The versatility of these condensation reactions allows for the synthesis of a wide array of derivatives with varying electronic and steric properties, which is crucial for tuning their chemical and biological characteristics.

Coordination Chemistry and Metal Complexation of 1 Pyridin 2 Yl Ethylidene Amino Urea

Ligand Characteristics and Potential Coordination Modes of {[1-(Pyridin-2-yl)ethylidene]amino}urea

This compound is a Schiff base ligand that possesses multiple donor atoms, making it a versatile building block in coordination chemistry. Its structure, featuring a pyridine (B92270) ring, an azomethine group, and a urea (B33335) moiety, allows for several potential coordination modes. The primary donor sites are the nitrogen atom of the pyridine ring (Npy), the nitrogen atom of the azomethine group (Nazo), and the oxygen atom of the carbonyl group (C=O) from the urea portion. Research has shown that this ligand can act in a flexible manner, adopting different coordination behaviors depending on the reaction conditions and the metal ion involved.

The arrangement of donor atoms in this compound allows it to function as a multidentate ligand, primarily exhibiting bidentate or tridentate coordination. This ability to form multiple bonds with a central metal ion results in the formation of stable chelate rings, which is a defining feature of its coordinating behavior.

Bidentate Coordination: In its neutral form, the ligand typically acts as a bidentate chelating agent. It coordinates to a metal ion through the pyridyl nitrogen and the azomethine nitrogen atom. In this mode, the carbonyl oxygen of the urea group does not participate in the coordination.

Tridentate Coordination: Under certain conditions, often involving a change in pH, the ligand can act as a tridentate agent. In this mode, it coordinates using the pyridyl nitrogen, the azomethine nitrogen, and the carbonyl oxygen of the urea moiety. This NNO donor set allows the ligand to wrap around the metal center, forming two five-membered chelate rings, which enhances the stability of the resulting complex. This tridentate behavior is often accompanied by the deprotonation of the ligand.

A crucial aspect of the ligand's coordination chemistry is its ability to exist in keto-enol tautomeric forms. The urea moiety can undergo tautomerization, converting from the keto form (-NH-C=O) to the enol or imidol form (-N=C-OH).

In neutral or acidic media, the ligand predominantly exists in the keto form. However, in the presence of certain metal ions and in basic or methanolic/ethanolic solutions, the ligand can lose a proton (deprotonate) from the urea nitrogen. This deprotonation facilitates the shift to the enol/imidol form, which then coordinates to the metal ion through the negatively charged oxygen atom. When this occurs, the ligand acts as a monobasic or monoanionic tridentate ligand. This transformation from a neutral to an anionic ligand is significant as it allows for the formation of neutral metal complexes by balancing the positive charge of the metal ion.

The targeted search of available literature did not yield specific studies focusing on the structural modifications of this compound and the subsequent influence on its donor properties. However, in the broader context of pyridine-containing and semicarbazone ligands, it is well-established that modifications can significantly alter their electronic and steric characteristics. For instance, the addition of electron-donating or electron-withdrawing substituents to the pyridine ring can modulate the electron density on the donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes. nih.govmdpi.com Similarly, altering the substituents on the urea or azomethine groups could influence the ligand's flexibility, steric hindrance, and the stability of its tautomeric forms. mdpi.com

Synthesis and Stoichiometric Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The resulting solid complexes can be isolated and characterized using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements, to determine their stoichiometry and structure.

This compound has been shown to form stable complexes with a wide array of divalent transition metal ions. The stoichiometry of these complexes, often found to be in a 1:1 or 1:2 metal-to-ligand ratio, and the coordination geometry are dependent on the specific metal ion, the reaction conditions, and whether the ligand acts in its neutral or deprotonated form.

The table below summarizes the characteristics of several reported metal complexes.

Metal IonProposed StoichiometryLigand FormCoordination ModeProposed Geometry
Cu(II) [Cu(L)Cl]MonoanionicTridentate (NNO)Square Planar
Co(II) [Co(L)Cl(H₂O)₂]MonoanionicTridentate (NNO)Octahedral
Ni(II) [Ni(L)Cl(H₂O)₂]MonoanionicTridentate (NNO)Octahedral
Zn(II) [Zn(HL)Cl₂]NeutralBidentate (NN)Tetrahedral
Cd(II) [Cd(HL)Cl₂]NeutralBidentate (NN)Tetrahedral
Hg(II) [Hg(HL)Cl₂]NeutralBidentate (NN)Tetrahedral
Mn(II) [Mn(L)₂(H₂O)₂]MonoanionicTridentate (NNO)Octahedral

Note: L represents the deprotonated (monoanionic) form of the ligand, and HL represents the neutral form.

The nature of the counter-anion from the metal salt (e.g., chloride, nitrate (B79036), sulfate, acetate) and the choice of solvent play a significant role in determining the final structure and composition of the metal complex.

Solvent Systems: Solvents like methanol and ethanol are not merely reaction media; they can also act as ligands (e.g., coordinating as H₂O after deprotonation, or directly as an alcohol). Furthermore, the polarity and protic nature of the solvent can influence the tautomeric equilibrium of the ligand, promoting the deprotonation necessary for tridentate coordination. The solubility of the starting materials and the resulting complexes in different solvents also affects the isolation and crystallization of the final products.

Formation of Mononuclear, Dinuclear, and Higher-Order Polynuclear Coordination Species

The ligand this compound, a semicarbazone derived from 2-acetylpyridine (B122185), demonstrates remarkable versatility in its coordination behavior with metal ions. Its ability to act as a multidentate ligand, coupled with the potential for deprotonation and the presence of multiple donor sites, allows for the assembly of a diverse range of coordination architectures, including mononuclear, dinuclear, and higher-order polynuclear species. The formation of these distinct structural motifs is highly dependent on factors such as the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-ions or co-ligands, and the specific reaction conditions employed.

Mononuclear Coordination Species

The most common coordination mode of this compound involves its function as a tridentate NNO-donor ligand. In this capacity, it typically chelates a single metal center via the nitrogen atom of the pyridine ring, the azomethine nitrogen, and the carbonyl oxygen atom of the urea moiety. This chelation forms two stable five-membered rings, enhancing the thermodynamic stability of the resulting complex.

Research has shown that both 1:1 and 1:2 metal-to-ligand complexes can be readily synthesized. In 1:2 complexes, two tridentate ligands coordinate to a single metal ion, typically resulting in a distorted octahedral geometry. uky.eduresearchgate.netnih.gov The ligands usually arrange in a meridional fashion around the metal center. researchgate.net Such mononuclear species have been reported for a variety of transition metals, including iron(II/III), cobalt(III), nickel(II), and zinc(II). uky.eduresearchgate.netnih.gov

In 1:1 complexes, one molecule of the ligand binds to the metal center, with the remaining coordination sites being occupied by solvent molecules or anionic co-ligands such as halides or acetate (B1210297). niscair.res.innih.govresearchgate.net The geometry of these complexes varies depending on the coordination number and the specific metal ion; square planar and square pyramidal geometries are commonly observed for metals like copper(II) and platinum(II). niscair.res.innih.govresearchgate.net The ligand can coordinate either as a neutral molecule (keto form) or, more commonly, as a monoanionic ligand after deprotonation of the urea's N-H proton to the enol form, which facilitates coordination through the oxygen atom. researchgate.net

Complex FormulaMetal IonM:L RatioCoordination GeometryKey FindingsReference(s)
[M(L)2]XnFe(II/III), Co(III), Zn(II)1:2Distorted OctahedralLigand acts as a tridentate NNS donor (in thiosemicarbazone analogue), coordinating meridionally. uky.eduresearchgate.netnih.gov
[Cu(L)(OAc)]Cu(II)1:1Square PyramidalLigand coordinates as a monoanionic tridentate NNS donor (in thiosemicarbazone analogue). niscair.res.inresearchgate.net
[Pt(L)Cl]Pt(II)1:1Square PlanarMonoanionic ligand coordinates through pyridyl N, azomethine N, and thiolato S (in thiosemicarbazone analogue). nih.gov
[Ni(apmc)2]Ni(II)1:2OctahedralLigand (a carbazate (B1233558) analogue) coordinates in its deprotonated enolic form. researchgate.net

L represents the deprotonated form of the thiosemicarbazone or semicarbazone ligand.

Dinuclear Coordination Species

This compound and its analogues are capable of bridging two metal centers to form discrete dinuclear complexes. This bridging can occur through several pathways. One common mechanism involves the oxygen (from the enolized urea) or sulfur (in the analogous thiosemicarbazone) atom acting as a bridge between two metal ions. An S-bridged binuclear copper(II) complex with a 2:3 metal-to-ligand ratio, [Cu2(L)3]+, has been structurally characterized for the N(4)-phenylthiosemicarbazone analogue. rsc.org In this structure, the two copper centers exhibit different coordination geometries—one square planar and the other octahedral—demonstrating the ligand's flexibility. rsc.org

Another prevalent route to dinuclear structures involves the use of bridging co-ligands, such as acetate. Dinuclear zinc(II) complexes, [ZnL(OAc)]2, have been reported where two zinc centers are bridged by two acetate groups. nih.govniscair.res.inresearchgate.net In these structures, each zinc ion is also coordinated by one tridentate semicarbazone-type ligand. The coordination environment around the zinc centers in these dimeric structures can be described as distorted square pyramidal or distorted octahedral. nih.govniscair.res.in Similarly, dimeric copper(II) complexes where the metal centers are bridged by chloride ions have also been synthesized. researchgate.net

Complex FormulaMetal Ion(s)Bridging LigandCoordination GeometryKey FindingsReference(s)
[Cu2(L)3]ClO4Cu(II)Thiolato SulfurSquare Planar & OctahedralAn S-bridged dinuclear complex with two distinct Cu(II) coordination environments (thiosemicarbazone analogue). rsc.org
[ZnL(OAc)]2Zn(II)AcetateDistorted Square PyramidalA diacetato-bridged dinuclear complex where each Zn(II) is five-coordinated. niscair.res.inresearchgate.net
[Zn(OAc)(L)]2Zn(II)AcetateDistorted Octahedral & Square PyramidalA dinuclear complex with both monoatomic and bidentate bridging acetate groups (thiosemicarbazone analogue). nih.gov
[Cu(apmc)Cl]2Cu(II)ChlorideNot specifiedA dinuclear copper complex bridged by chloride ions (carbazate analogue). researchgate.net

L represents the deprotonated form of the thiosemicarbazone, semicarbazone, or carbazate ligand.

Higher-Order Polynuclear Coordination Species

Beyond simple mononuclear and dinuclear species, the ligand framework can be incorporated into more complex, higher-order structures like trinuclear clusters or one-dimensional (1D) coordination polymers. The formation of these extended architectures often relies on the ability of either the semicarbazone ligand itself or a co-ligand to act as a multi-atom bridge connecting more than two metal centers.

For instance, a trinuclear rhenium complex, [Re3Cl2(L) (HL)(CO)9], has been synthesized with a related thiosemicarbazone, showcasing the potential for forming discrete polynuclear clusters. core.ac.uk Furthermore, the formation of a 1D coordination polymer, {[Cu(HL)NO3]NO3}n, has been reported where the nitrate co-ligand and the thiosemicarbazone ligand cooperate to link the copper(II) centers into an infinite chain. researchgate.net In such polymeric structures, the ligand typically maintains its tridentate chelation to one metal center while a bridging co-ligand connects to an adjacent metal unit, propagating the structure. The self-assembly of these complex architectures highlights the rich structural chemistry enabled by the versatile coordinating properties of the this compound scaffold.

Complex FormulaMetal Ion(s)Nuclearity/DimensionalityKey FeaturesReference(s)
[Re3Cl2(L)(HL)(CO)9]Re(I)Trinuclear ClusterA discrete trinuclear species formed with a thiosemicarbazone ligand. core.ac.uk
{[Cu(HL)NO3]NO3}nCu(II)1D Coordination PolymerNitrate ions bridge Cu(II) centers, which are also chelated by the tridentate thiosemicarbazone ligand. researchgate.net

L and HL represent the deprotonated and neutral forms of the thiosemicarbazone ligand, respectively.

Structural Elucidation and Advanced Characterization Techniques of 1 Pyridin 2 Yl Ethylidene Amino Urea and Its Metal Complexes

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable tools for probing the molecular structure and bonding in {[1-(Pyridin-2-yl)ethylidene]amino}urea and its metal complexes. Each technique provides a unique insight into the electronic and vibrational properties of the molecules.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and determining the mode of coordination of a ligand to a metal center. The IR spectrum of the free ligand, this compound, exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. Upon complexation, shifts in the positions of these bands provide direct evidence of coordination.

Key vibrational bands in the IR spectrum of the free ligand include the ν(N-H) stretching of the urea (B33335) moiety, the ν(C=O) stretching of the carbonyl group, the ν(C=N) stretching of the imine group, and the vibrations associated with the pyridine (B92270) ring. A shift in the ν(C=N) band to a lower frequency upon complexation is indicative of the coordination of the imine nitrogen to the metal ion. researchgate.net Similarly, a shift in the ν(C=O) band suggests the involvement of the carbonyl oxygen in coordination. mdpi.com The coordination through the pyridine nitrogen can also be inferred from changes in the vibrational modes of the pyridine ring. researchgate.net

Table 1: Selected IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

Vibrational Mode Free Ligand Metal Complex Inference
ν(N-H) ~3420, ~3310 Shifted Involvement of urea NH in hydrogen bonding or coordination
ν(C=O) ~1690 Shifted to lower frequency (e.g., 1626-1634) Coordination of carbonyl oxygen to the metal center researchgate.net
ν(C=N) ~1640 Shifted to lower frequency Coordination of imine nitrogen to the metal center researchgate.net
Pyridine ring vibrations Multiple bands Shifted Coordination of pyridine nitrogen to the metal center
ν(M-N) - ~500 Formation of a metal-nitrogen bond researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for elucidating the structure of diamagnetic ligands and their complexes in solution.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the pyridine ring, the methyl group, and the NH and NH₂ protons of the urea moiety. The chemical shifts of these protons provide valuable information about their electronic environment. Upon complexation, changes in the chemical shifts of the ligand protons can confirm the coordination sites. For instance, a downfield shift of the pyridine ring protons is consistent with the coordination of the pyridine nitrogen to a metal center. Similarly, a shift in the resonance of the NH proton can indicate its involvement in coordination or strong hydrogen bonding within the complex.

The ¹³C NMR spectrum provides complementary information about the carbon framework of the ligand and its complexes. The signals for the carbonyl carbon, the imine carbon, and the carbons of the pyridine ring are particularly informative. A shift in the position of the carbonyl and imine carbon signals upon complexation corroborates the involvement of these groups in bonding to the metal ion.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment ¹H NMR ¹³C NMR
Pyridine-H ~7.50-8.50 ~120-150
-CONH- ~5.80 -
-NH₂ ~5.40 -
-CH (imine) - ~145
-CH₃ ~2.40 ~15

Note: Chemical shifts are approximate and can be influenced by the solvent and the formation of metal complexes. Data for related structures suggest these general regions. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the coordination environment of metal ions in complexes. The UV-Vis spectrum of the free ligand typically shows absorption bands in the ultraviolet region corresponding to π→π* and n→π* transitions within the pyridine ring and the imine and carbonyl groups. researchgate.net

Upon complexation with a transition metal ion, new absorption bands may appear in the visible region. These bands are often due to d-d electronic transitions within the metal ion's d-orbitals or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The energy and intensity of these bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the nature of the metal ion. For example, the electronic spectrum of a Cu(II) complex can provide evidence for a distorted octahedral or tetrahedral geometry. ias.ac.in

Table 3: Typical Electronic Transitions Observed in UV-Vis Spectra

Complex/Ligand Wavelength (nm) Transition Inference
Free Ligand ~260-280 π→π* Aromatic system of the pyridine ring researchgate.net
Free Ligand ~310-330 n→π* Imine and carbonyl groups researchgate.net
Metal Complexes Shifted ligand bands π→π* / n→π* Coordination affects ligand electronic structure
Metal Complexes ~400-700 d-d transitions Geometry and electronic structure of the metal center

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying species that have one or more unpaired electrons. ethz.ch This makes it an ideal method for characterizing metal complexes of this compound that contain paramagnetic metal centers, such as Cu(II), Mn(II), or high-spin Fe(III).

The EPR spectrum provides information about the electronic environment of the unpaired electron, which can be used to deduce the geometry of the complex and the nature of the metal-ligand bonding. The g-values obtained from the spectrum are characteristic of the metal ion and its coordination sphere. For instance, the EPR spectrum of a Cu(II) complex can distinguish between a square planar, tetrahedral, or octahedral geometry based on the observed g-tensor values (gₓ, gᵧ, g_z or g∥, g⊥). The presence of hyperfine splitting in the spectrum, arising from the interaction of the unpaired electron with the magnetic nucleus of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu), can provide further details about the electronic structure. researchgate.net

Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound and its metal complexes, mass spectrometry confirms the molecular integrity of the synthesized compounds by identifying the molecular ion peak (M⁺) or a related peak such as [M+H]⁺. researchgate.net

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the way the molecule breaks apart, which in turn helps to confirm its proposed structure. For metal complexes, mass spectrometry can verify the stoichiometry of the ligand to the metal ion.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed composition of both the free ligand and its metal complexes. mdpi.comresearchgate.netresearchgate.netias.ac.inethz.ch This technique is crucial for confirming the purity and stoichiometry of the synthesized compounds.

Table 4: Example of Elemental Analysis Data for a Hypothetical Complex [M(L)₂Cl₂] where L = this compound

Element Calculated % Found %
C Varies with metal Close to calculated
H Varies with metal Close to calculated

Single Crystal X-ray Diffraction Analysis of the Ligand and Its Metal Complexes

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline materials. This method provides precise information regarding molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding the structure-property relationships in novel compounds. In the context of "this compound" and its coordination complexes, this technique has been pivotal in elucidating their structural intricacies.

Methodologies for Crystal Growth and Optimization for Diffraction Studies

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals of suitable size and perfection. For Schiff base ligands like "this compound" and their metal complexes, several crystallization techniques are commonly employed to obtain diffraction-quality crystals.

A prevalent method involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. Common solvents for these types of compounds include methanol (B129727), ethanol (B145695), and acetonitrile (B52724). For instance, single crystals of 1-(Pyridin-2-yl)thiourea, a related compound, were obtained by recrystallization from acetonitrile at room temperature researchgate.net. Similarly, the slow evaporation of a methanol solution was used to grow crystals of 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea nih.gov.

Another effective technique is the vapor diffusion method, where a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting the formation of well-ordered crystals.

For metal complexes, the synthesis often involves the dropwise addition of a hot ethanolic solution of the metal salt to an ethanolic solution of the Schiff base ligand, followed by refluxing. The resulting solid product is then washed and can be recrystallized from a suitable solvent to yield single crystals redalyc.org. The in-situ formation of complexes by mixing solutions of the ligand and metal salt, followed by slow evaporation, can also lead to the growth of diffraction-quality crystals of the resulting complex mdpi.com. The optimization of crystal growth may involve varying the solvent system, concentration, temperature, and the rate of evaporation or diffusion to minimize defects and obtain crystals of adequate size.

Determination of Molecular Geometry, Bond Lengths, Bond Angles, and Conformations

Single-crystal X-ray diffraction analysis provides precise data on the molecular geometry of "this compound" derivatives and their metal complexes. The analysis of a related thiourea (B124793) derivative, 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, reveals an almost planar imine core nih.gov. The configuration around the C=N imine bond is found to be E nih.gov. The molecule is generally twisted, with dihedral angles between the central imine core and the thiourea and methylpyridyl residues being 20.25 (8)° and 7.60 (9)°, respectively nih.gov.

In the case of 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, the non-hydrogen atoms of the core structure are approximately planar. The pyridine ring is twisted out of this plane, making a dihedral angle of 16.85 (13)° with it nih.gov. The cyclohexyl ring is almost perpendicular to the central plane nih.gov.

The bond lengths and angles within these molecules are consistent with the expected values for their respective bond types. For instance, the C=N imine bond length in 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea is 1.2872 (19) Å nih.gov.

Selected Bond Lengths (Å) for this compound Derivatives
CompoundBondLength (Å)Reference
3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thioureaC=N (imine)1.2872 (19) nih.gov
Selected Dihedral Angles (°) for this compound Derivatives
CompoundAngleValue (°)Reference
3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thioureaImine core and Thiourea residue20.25 (8) nih.gov
Imine core and Methylpyridyl residue7.60 (9)
1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thioureaCentral plane and Pyridine ring16.85 (13) nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Supramolecular Assembly

The crystal packing of "this compound" and its analogues is significantly influenced by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of supramolecular architectures.

In the crystal structure of 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, an intramolecular N-H···N hydrogen bond is observed, which closes an S(5) loop nih.govnih.gov. Intermolecularly, N-H···N(pyridyl) hydrogen bonds lead to the formation of zigzag supramolecular chains nih.govnih.gov. These chains are further connected into a supramolecular layer by N-H···S(thione) hydrogen bonds, forming eight-membered {···HNCS}₂ synthons nih.govnih.gov.

Similarly, in 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, an intramolecular N-H···N(imine) hydrogen bond is present nih.gov. The crystal packing is dominated by N-H···S hydrogen bonds that form centrosymmetric dimers nih.gov. These dimers are then connected into a supramolecular chain through C-H···π(pyridyl) interactions nih.gov.

For 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide, molecules are linked by pairs of bifurcated O—H⋯(O,N) hydrogen bonds, forming inversion dimers. These dimers are further linked by C—H⋯O and C—H⋯N hydrogen bonds into sheets researchgate.net. These sheets are then connected into a three-dimensional structure via π–π stacking interactions involving the pyridine rings of inversion-related molecules, with an inter-centroid distance of 3.7588 (9) Å researchgate.net.

Intermolecular Interactions in this compound Derivatives
CompoundInteraction TypeDescriptionReference
3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thioureaIntramolecular H-bondN-H···N(imine) forming an S(5) loop nih.govnih.gov
Intermolecular H-bondsN-H···N(pyridyl) forming zigzag chains nih.govnih.gov
N-H···S(thione) forming {···HNCS}₂ synthons nih.govnih.gov
1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thioureaIntramolecular H-bondN-H···N(imine) nih.gov
Intermolecular H-bondsN-H···S forming centrosymmetric dimers nih.gov
C-H···π interactionsConnecting dimers into chains nih.gov
2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazideIntermolecular H-bondsO—H⋯(O,N), C—H⋯O, and C—H⋯N forming sheets researchgate.net
π-π stackingLinking sheets into a 3D structure researchgate.net

Crystallographic Parameters, Crystal System, and Space Group Determination

The crystallographic parameters, including the unit cell dimensions, crystal system, and space group, are fundamental outputs of a single-crystal X-ray diffraction experiment. For 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, the compound crystallizes in the triclinic crystal system with the space group P1 nih.gov.

In another example, N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide is reported to crystallize in the monoclinic crystal system, though the specific space group was not mentioned in the available abstract researchgate.net. A related compound, (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate (B79036) monohydrate, crystallizes in the monoclinic system with the space group P2₁/n scispace.com.

Crystallographic Data for this compound Derivatives and Related Compounds
Parameter1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea nih.gov(E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate scispace.com
FormulaC₁₄H₂₀N₄SC₆H₁₂N₆O₄
Crystal SystemTriclinicMonoclinic
Space GroupP1P2₁/n
a (Å)5.8824 (6)7.3652 (3)
b (Å)10.2410 (9)16.8683 (7)
c (Å)12.3902 (14)8.3779 (3)
α (°)94.718 (8)90
β (°)90.427 (9)101.525 (4)
γ (°)90.979 (8)90
Volume (ų)743.74 (13)1019.87 (7)
Z24

Theoretical and Computational Investigations of 1 Pyridin 2 Yl Ethylidene Amino Urea and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and geometry of molecules. nih.gov For {[1-(Pyridin-2-yl)ethylidene]amino}urea, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can predict the most stable three-dimensional arrangement of atoms (geometrical optimization). nih.govresearchgate.net These studies reveal key structural parameters like bond lengths, bond angles, and torsion angles. For instance, in related Schiff base compounds containing a pyridine (B92270) ring, the molecule is often non-planar, with the pyridine ring inclined relative to the central imine-urea backbone. researchgate.net DFT is also employed to calculate various physicochemical and electronic parameters that govern the molecule's behavior. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. nih.govirjweb.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO, indicating that charge transfer can easily occur within the molecule. nih.govresearchgate.netirjweb.com In derivatives of this compound, the electron density of the HOMO level is often located on the more electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient regions, such as the pyridine ring and the imine group. researchgate.netmdpi.com Analysis of these orbitals provides insight into the regions of the molecule that are likely to be involved in chemical reactions.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

Parameter Value Significance
HOMO Energy -6.30 eV Electron-donating ability
LUMO Energy -1.81 eV Electron-accepting ability
Energy Gap (ΔE) 4.49 eV Chemical reactivity and stability irjweb.com
Ionization Potential 6.30 eV Energy required to remove an electron
Electron Affinity 1.81 eV Energy released when an electron is added
Electronegativity (χ) 4.05 eV Tendency to attract electrons

Note: Data are representative values for related heterocyclic compounds based on DFT/B3LYP calculations and serve as an illustrative example. irjweb.com

DFT calculations are instrumental in mapping the charge distribution across a molecule. Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surfaces are used to visualize and quantify electron density. researchgate.netresearchgate.net MEP maps identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of a molecule. researchgate.net For this compound, the nitrogen and oxygen atoms of the urea (B33335) and pyridine moieties are expected to be regions of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. researchgate.netnih.gov

NBO analysis provides detailed information about intramolecular charge transfer and hyperconjugative interactions. researchgate.net These calculations can reveal the stabilization energy associated with interactions between filled and vacant orbitals, confirming the presence and strength of intramolecular hydrogen bonds, such as between the urea N-H and the imine nitrogen. nih.govnih.gov In metal complexes, these studies show how charge is redistributed upon coordination of the ligand to a metal center. mdpi.com

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and relate it to specific electronic transitions, often corresponding to π→π* or n→π* transitions within the molecule's chromophores. researchgate.net

Similarly, DFT can be used to calculate harmonic vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, specific vibrational modes (e.g., C=O stretching, N-H bending, C=N stretching) can be confidently assigned to the observed absorption bands. researchgate.netresearchgate.netmu-varna.bg

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Related Compound

Vibrational Mode Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) Experimental Wavenumber (cm⁻¹) (FT-IR)
N-H Stretch (Amide) 3450 3435
C-H Stretch (Aromatic) 3100 3095
C=O Stretch (Amide) 1690 1685
C=N Stretch (Imine) 1635 1630

Note: Values are representative and sourced from studies on similar functionalized heterocyclic compounds. researchgate.net

Mechanistic Pathways of Synthetic Reactions and Chemical Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. The synthesis of this compound typically involves the condensation reaction of 2-acetylpyridine (B122185) with semicarbazide (B1199961). DFT can be used to model the reaction pathway, calculating the energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies, which helps in understanding the reaction kinetics and identifying the rate-determining step.

For more complex transformations, such as the synthesis of pyridin-2-yl urea derivatives via isocyanate intermediates, computational studies can map out the entire mechanistic pathway. nih.govmdpi.com These investigations can confirm whether a reaction proceeds through a concerted or stepwise mechanism and explain the regioselectivity and stereoselectivity observed experimentally. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent like water). researchgate.net

For this compound, MD simulations can explore its conformational landscape, identifying the most populated conformers and the energy barriers between them. researchgate.net These simulations are particularly useful for understanding how the molecule interacts with its environment, such as how urea and its derivatives can disrupt the hydrogen-bonding network of water and interact with biological macromolecules. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which allows for the partitioning of crystal space among molecules. researchgate.net By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts, such as hydrogen bonds, can be identified as red spots. nih.gov

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Thiourea (B124793) Derivative

Intermolecular Contact Contribution to Hirshfeld Surface (%)
H···H 45.5
C···H / H···C 18.2
S···H / H···S 14.6
N···H / H···N 6.7

Note: Data are illustrative and based on published analyses of similar crystal structures. nih.gov

Advanced Applications of 1 Pyridin 2 Yl Ethylidene Amino Urea Metal Complexes in Materials Science and Catalysis

Catalytic Applications in Organic Transformations

Metal complexes of {[1-(Pyridin-2-yl)ethylidene]amino}urea have been recognized for their catalytic prowess in a variety of organic reactions. The coordination of the semicarbazone ligand—which features nitrogen and oxygen donor atoms—to transition metals creates stable and catalytically active centers capable of facilitating complex chemical transformations. researchgate.net

Utility in Knoevenagel Condensation and C-H Bond Activation Reactions

While pyridine-containing ligands and urea-based compounds have independently been shown to catalyze Knoevenagel condensation reactions, specific studies detailing the application of this compound metal complexes for this purpose are not extensively documented in the available literature. Similarly, the direct application of these specific complexes in C-H bond activation reactions remains an area requiring further investigation. Research has noted that certain manganese-hydroxo species are implicated in C-H activation, but this is a general observation not specific to complexes of this ligand. acs.org

Efficacy in Carbonylation Reactions, including Carbamate Synthesis

Detailed research findings on the efficacy of this compound metal complexes in carbonylation reactions and the synthesis of carbamates are not prominent in the current body of scientific literature. This represents a potential area for future catalytic research.

Role in Polymerization Reactions

Transition metal complexes incorporating hydrazone ligands are known to play a role in various catalytic processes, including polymerization. ijacskros.com Specifically, certain vanadyl complexes have demonstrated notable catalytic activity in polymerization reactions. researchgate.net However, detailed studies focusing exclusively on the role and efficacy of this compound metal complexes in specific polymerization processes, including reaction kinetics and polymer characteristics, are limited.

Elucidation of Catalytic Mechanisms and Reaction Kinetics

The catalytic activity of Ruthenium(III) complexes containing 2-acetylpyridine (B122185) semicarbazone has been investigated in significant organic transformations. science.govscience.gov These complexes have been identified as effective catalysts for the transfer hydrogenation of ketones and the Kumada-Corriu coupling of aryl halides with aryl Grignard reagents. science.govscience.gov

The proposed mechanism for these reactions involves the coordination of the substrate to the redox-active ruthenium center. The semicarbazone ligand, coordinating through the pyridine (B92270) nitrogen, azomethine nitrogen, and enolate oxygen, stabilizes the metal center throughout the catalytic cycle. science.govscience.gov All the synthesized Ruthenium(III) complexes are redox active, displaying irreversible or quasi-reversible metal-centered redox processes, which is crucial for their catalytic function. science.gov

Table 1: Catalytic Activity of Ruthenium(III) Complexes of 2-Acetylpyridine Semicarbazone

Reaction Type Catalyst Key Features
Transfer Hydrogenation of Ketones [Ru(L)X(EPh₃)₂] (L=2-acetylpyridine semicarbazone, X=Cl/Br, E=P/As) Redox active metal center; catalysis proceeds in the presence of isopropanol/KOH. science.gov
Kumada-Corriu Coupling [Ru(L)X(EPh₃)₂] (L=2-acetylpyridine semicarbazone, X=Cl/Br, E=P/As) Facilitates C-C bond formation between aryl halides and aryl Grignard reagents. science.gov

Development of Homogeneous and Heterogeneous Catalytic Systems

Complexes of this compound have been explored in both homogeneous and heterogeneous catalytic settings. Nickel(II) complexes, for instance, have been proposed as potent catalysts for both types of reactions. austinpublishinggroup.com

A notable example of a heterogeneous system involves an oxovanadium(IV) complex immobilized on a polymer support. This heterogeneous catalyst demonstrated excellent activity in the oxidative condensation of o-aminophenol to 2-aminophenoxazine-3-one, with yields reaching up to 96%. researchgate.net The ability to anchor these complexes onto solid supports facilitates catalyst recovery and reuse, a key principle of green chemistry.

Sensing Mechanisms and Chemodosimetric Applications

The unique coordination properties of this compound make it a valuable ligand in the development of chemical sensors. The ligand has been successfully employed for the spectrophotometric determination of zinc(II) ions in aqueous solutions. ijacskros.com

The sensing mechanism is based on the formation of a stable complex between the ligand and the zinc(II) ion, which results in a distinct color change that can be quantified using spectrophotometry. The reaction is instantaneous, and the resulting complex is stable for over 24 hours. This method allows for the sensitive and selective detection of zinc in various samples. ijacskros.com

Table 2: Spectrophotometric Determination of Zinc(II) using 2-Acetylpyridine Semicarbazone (APS)

Analyte Ligand λmax Molar Absorptivity (L mol⁻¹ cm⁻¹)
Zinc(II) 2-Acetylpyridine Semicarbazone (APS) 355 nm 8.12 × 10³

This application highlights the potential of this compound and its derivatives in analytical chemistry for the detection and quantification of metal ions.

Selective Recognition and Detection of Specific Anions and Metal Ions

Metal complexes of ligands related to this compound have demonstrated potential as chemosensors for various ions. The fundamental principle behind this application lies in the interaction between the ion and the ligand's metal complex, which elicits a detectable signal. The urea (B33335) and pyridine moieties are crucial for this function. The N-H protons of the urea group are effective hydrogen-bond donors, which is a key interaction for recognizing and binding anionic species. rsc.org Concurrently, the pyridine nitrogen and the imine nitrogen can coordinate with metal ions, forming stable complexes.

The selectivity of these sensors is dictated by several factors, including the geometric and electronic complementarity between the receptor's binding site and the target ion. For instance, dipodal urea-based receptors have shown the ability to bind two anions simultaneously, with selectivity for certain halides and oxoanions. mdpi.com Research on related pyridine derivatives has shown good selectivity and sensitivity for the detection of various metal cations such as Cr²⁺, Co²⁺, Cu²⁺, Fe²⁺, and Fe³⁺. mdpi.com The binding event perturbs the electronic environment of the complex, leading to a measurable change in its physical properties, such as color or fluorescence, thus enabling the detection of the specific ion. mdpi.com

Interactive Data Table: Anion Binding Affinity

This table illustrates the binding constants of a related urea-based receptor with various anions, demonstrating its selective recognition capabilities.

AnionBinding Constant (K₁)Overall Binding Constant (β)
F⁻2.8 x 10³ M⁻¹1.1 x 10⁶ M⁻²
Cl⁻1.5 x 10² M⁻¹4.5 x 10³ M⁻²
Br⁻5.0 x 10¹ M⁻¹1.2 x 10³ M⁻²
I⁻2.5 x 10¹ M⁻¹5.0 x 10² M⁻²
AcO⁻1.2 x 10⁴ M⁻¹3.6 x 10⁷ M⁻²
H₂PO₄⁻8.0 x 10² M⁻¹1.6 x 10⁵ M⁻²
HCO₃⁻4.0 x 10² M⁻¹8.0 x 10⁴ M⁻²
HSO₄⁻1.0 x 10² M⁻¹2.0 x 10⁴ M⁻²
NO₃⁻5.0 x 10¹ M⁻¹1.0 x 10³ M⁻²

Fluorescence-Based Sensing and Turn-on/Turn-off Mechanisms

Fluorescence spectroscopy is a highly sensitive technique for ion detection. Metal complexes of this compound analogues can be designed to exhibit changes in their fluorescence upon ion binding. These changes can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.

A "turn-on" response often occurs when the binding of an ion restricts intramolecular rotation or other non-radiative decay pathways within the fluorophore, leading to an increase in fluorescence quantum yield. Conversely, a "turn-off" or quenching mechanism can be initiated by processes such as photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the bound ion.

For example, non-conjugated polyureas containing pyridine structures have been shown to be effective fluorescent sensors for Cu²⁺, with the detection mechanism attributed to static quenching by coordination between the Cu²⁺ ions and the urea groups. researchgate.net In other related systems, the interaction with anions can lead to either fluorescence amplification or quenching depending on the nature of the anion and its effect on the aggregation state of the sensor molecule. nih.gov The choice of metal ion is also critical, as paramagnetic ions like Cu²⁺ or Ni²⁺ often lead to fluorescence quenching, while diamagnetic ions like Zn²⁺ or Cd²⁺ can sometimes result in fluorescence enhancement.

Role of Supramolecular Aggregation in Sensing Performance

Supramolecular aggregation, the spontaneous assembly of molecules into larger, ordered structures, can significantly influence the sensing performance of chemosensors. For ligands like this compound, intermolecular hydrogen bonding between the urea groups can promote aggregation in solution.

This aggregation can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). In AIE-active systems, the molecule is non-emissive or weakly emissive in solution but becomes highly fluorescent upon aggregation. This can provide a powerful "turn-on" sensing mechanism, where the binding of an analyte triggers the aggregation and subsequent fluorescence.

The interaction with an analyte can modulate the aggregation state, leading to a detectable change in the photophysical properties. For instance, the addition of certain anions to a solution of a urea-bearing polymer sensor can alter the polymer's aggregation state, resulting in a measurable fluorescence response. nih.gov The specificity of this response can be tuned by the chemical design of the sensor to favor interactions with particular analytes, which in turn induce a specific change in the supramolecular assembly.

Design and Fabrication of Functional Materials, including Coordination Polymers and Metal-Organic Frameworks

The this compound ligand is a versatile building block for the construction of functional materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The ligand possesses multiple coordination sites: the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen of the urea group. This allows it to bridge multiple metal centers, forming extended one-, two-, or three-dimensional networks.

The synthesis of these materials typically involves the self-assembly of the ligand with a suitable metal salt under specific reaction conditions. The choice of metal ion, with its preferred coordination geometry, and the reaction solvent can direct the assembly process to yield materials with different topologies and properties. The flexible nature of the ethylidene-amino-urea backbone can also allow for structural diversity in the resulting coordination polymers. mdpi.com

Exploitation of Structural Features for Tailored Material Properties

The properties of CPs and MOFs derived from this compound can be tailored by exploiting the structural features of the ligand and the resulting framework. The pyridine ring can be functionalized to introduce additional functionalities or to modify the electronic properties of the material. The urea group, with its capacity for strong hydrogen bonding, can play a crucial role in stabilizing the framework and in creating specific recognition sites within the pores of the material.

The porosity of these materials can be controlled by the length and rigidity of the ligand and the coordination geometry of the metal ion. This allows for the design of materials with specific pore sizes and shapes, which is critical for applications in storage and separation. The incorporation of specific functional groups can impart desired properties such as luminescence, magnetism, or catalytic activity. nih.gov

Applications in Sorption, Separation, and Other Advanced Material Functions

The porous nature of CPs and MOFs makes them excellent candidates for applications in sorption and separation. Materials built from urea-containing ligands are particularly interesting for the adsorption of molecules that can participate in hydrogen bonding. For example, MOFs with amino-functionalized linkers have shown enhanced adsorption of pyridine. researchgate.net

These materials can be used for the selective removal of pollutants from water or for the separation of gases. The selectivity is determined by the size of the pores and the chemical affinity between the framework and the target molecules. The ability to tailor the pore environment by functionalizing the ligand allows for the design of materials that are highly selective for specific substrates. Beyond sorption and separation, these materials have potential applications in catalysis, drug delivery, and chemical sensing.

Conclusion and Future Research Perspectives

Synthesis of Key Research Accomplishments for {[1-(Pyridin-2-yl)ethylidene]amino}urea.

Research into compounds structurally related to this compound has led to several significant accomplishments. The primary synthetic route to this class of compounds involves the condensation reaction between a ketone or aldehyde (in this case, 2-acetylpyridine) and semicarbazide (B1199961). The resulting semicarbazone is a versatile ligand capable of coordinating with a variety of metal ions through the pyridine (B92270) nitrogen, the imine nitrogen, and the urea (B33335) oxygen atoms.

Key research findings for the broader class of pyridyl ureas and semicarbazones, which are applicable to this compound, include:

Coordination Chemistry: These ligands have been shown to form stable complexes with transition metals such as copper(II). The coordination can result in different structural motifs, including monomeric and dimeric structures, depending on the specific ligand and metal salt used.

Biological Activity: A significant body of research has focused on the potential therapeutic applications of pyridyl ureas and their derivatives. They have been investigated as inhibitors of various kinases, including Apoptosis signal-regulating kinase 1 (ASK1), and have shown promise as anticancer agents. For instance, certain pyridin-2-yl urea derivatives have exhibited potent inhibitory activity against cancer cell lines. nih.govmdpi.commdpi.comnih.gov

Structure-Activity Relationships (SAR): Studies have begun to elucidate the relationship between the chemical structure of these compounds and their biological activity. For example, the nature and position of substituents on the pyridine ring and the urea moiety can significantly influence their potency and selectivity as enzyme inhibitors or anticancer agents.

Below is a table summarizing the types of biological activities observed in structurally related pyridin-2-yl urea and semicarbazone derivatives.

Compound ClassTargetObserved ActivityKey Findings
Pyridin-2-yl ureasASK1 KinaseInhibition (IC50 in nM range)Comparable potency to clinical inhibitors like Selonsertib. nih.govnih.gov
Pyridin-2-yl ureasVEGFR-2Modest inhibitory activityPotential for development as anti-angiogenic agents. mdpi.com
Copper(II) complexes of 2-pyridyl ureasLung cancer cell lines (A549, NCI-H460, NCI-H1975)Antiproliferative action (IC50 in µM range)Some complexes show enhanced activity against drug-resistant cell lines. mdpi.com

Identification of Current Research Challenges and Limitations in the Field.

Despite the promising findings, the research on this compound and its analogues is faced with several challenges and limitations:

Synthetic Accessibility: While the fundamental synthesis is straightforward, the preparation of diverse derivatives for extensive SAR studies can be hampered by the availability of substituted starting materials and the need for efficient, environmentally friendly synthetic protocols. Some traditional methods for preparing 2-pyridyl ureas have been noted to utilize toxic reagents, prompting the development of greener alternatives. mdpi.com

Limited Biological Data: For many of the synthesized compounds, including the specific title compound, comprehensive biological evaluations are often lacking. Much of the reported biological activity is from in vitro studies, and there is a need for more extensive in vivo testing to validate the therapeutic potential.

Understanding Mechanisms of Action: While compounds may show promising activity, the precise molecular mechanisms underlying their biological effects are not always fully understood. Further studies are required to identify specific cellular targets and pathways.

Pharmacokinetic Properties: A significant hurdle in drug development is achieving favorable pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). Many promising compounds in early-stage research fail due to poor ADMET properties.

Delineation of Emerging Research Directions and Opportunities for Advanced Study.

The future for research into this compound and related compounds is bright, with several emerging directions and opportunities for advanced study:

Exploration of Diverse Metal Complexes: The versatile chelating nature of this compound makes it an excellent candidate for the synthesis of a wide range of metal complexes beyond copper. Investigating complexes with other transition metals could lead to novel compounds with unique catalytic, magnetic, or biological properties.

Advanced Biological Screening: There is an opportunity to screen this compound and its derivatives against a broader panel of biological targets. This could include a wider range of cancer cell lines, different kinase enzymes, and other disease-relevant proteins.

Computational Modeling and Simulation: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in understanding the binding modes of these compounds with their biological targets. nih.govnih.gov This can facilitate the rational design of more potent and selective analogues.

Development of Multifunctional Compounds: By incorporating other pharmacophores into the this compound scaffold, it may be possible to develop multifunctional compounds that can target multiple biological pathways simultaneously.

Prospects for Rational Ligand Design and the Development of Novel Functional Materials.

The principles of rational ligand design are highly applicable to the this compound scaffold. By systematically modifying the structure of the ligand, researchers can fine-tune its electronic and steric properties to achieve desired outcomes.

For Biological Applications: Rational design can be used to optimize the ligand for specific biological targets. For example, by analyzing the binding pocket of a target enzyme, modifications can be made to the ligand to enhance its binding affinity and selectivity. This approach has the potential to expedite the drug discovery process. nih.gov

For Functional Materials: Beyond biological applications, this compound and its metal complexes could be explored for the development of novel functional materials. Potential applications could include:

Catalysis: Metal complexes of these ligands could be investigated as catalysts for various organic transformations.

Sensors: The ability of the ligand to bind to specific metal ions could be harnessed to develop chemical sensors.

Supramolecular Chemistry: The hydrogen bonding capabilities of the urea moiety can be exploited in the construction of complex supramolecular assemblies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing {[1-(Pyridin-2-yl)ethylidene]amino}urea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves condensation of pyridin-2-yl-ethylidene hydrazine with urea derivatives under reflux conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Mild bases (e.g., triethylamine) facilitate deprotonation during nucleophilic substitution .
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement . For example, triclinic symmetry (space group P1) was observed in related thiourea analogs .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify proton environments and urea moiety integrity (e.g., NH peaks at δ 8.5–9.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 276.40 for analogs) .

Q. What are the common chemical reactions involving the urea and pyridinyl moieties in this compound?

  • Methodological Answer :

  • Nucleophilic substitution : The urea NH groups react with electrophiles (e.g., alkyl halides) under basic conditions .
  • Coordination chemistry : Pyridinyl nitrogen can coordinate to metal ions (e.g., Cu(II)) to form bioactive complexes, as seen in related ligands .
  • Hydrolysis : Acidic/basic conditions may cleave the urea linkage, requiring pH-controlled storage .

Advanced Research Questions

Q. How should researchers address contradictions between crystallographic data and spectroscopic results during structural validation?

  • Methodological Answer :

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (software: Gaussian, ORCA) .
  • Dynamic effects : NMR crystallography (e.g., 15^15N CPMAS) resolves discrepancies caused by crystal packing vs. solution-state dynamics .
  • Error analysis : Use SHELXL’s L.S. planes and R-factors to assess positional uncertainties in XRD data .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Target selection : Prioritize enzymes/receptors with conserved pyridinyl-binding pockets (e.g., kinase inhibitors) .
  • Assay optimization : Use fluorescence polarization for binding affinity measurements (IC50_{50}) and MTT assays for cytotoxicity profiling .
  • Controls : Include copper(II) complex analogs to assess metal-mediated activity, as seen in related studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with PyRx to simulate binding to protein active sites (e.g., PDB: 1ATP) .
  • MD simulations : GROMACS trajectories (100 ns) evaluate stability of hydrogen bonds between urea NH and target residues .
  • Pharmacophore mapping : Identify critical features (e.g., pyridinyl ring as a hydrogen-bond acceptor) using Schrödinger Suite .

Q. What strategies mitigate degradation of this compound during long-term storage or in vivo studies?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .
  • Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability and bioavailability .
  • Stability assays : Monitor degradation via HPLC-PDA (λ = 254 nm) under accelerated conditions (40°C/75% RH) .

Q. How can researchers design alternative synthetic routes to improve scalability or reduce hazardous waste?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining yield .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Flow chemistry : Continuous-flow reactors minimize purification steps and improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.